1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring. This combination is significant as both pyrrolidine and oxadiazole derivatives have been associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole framework. The 1,3,4-oxadiazole derivatives are known for their ability to inhibit bacterial growth. For instance:
- Activity Against Bacteria: A study indicated that certain oxadiazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Oxadiazole Derivative 1 | 0.0039 | S. aureus |
Oxadiazole Derivative 2 | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of This compound is supported by research on related oxadiazole compounds. These compounds have been shown to target various enzymes involved in cancer cell proliferation:
- Mechanism of Action: The inhibition of thymidylate synthase and histone deacetylases (HDAC) has been noted as a mechanism through which these compounds exert their anticancer effects .
Case Study 1: Antibacterial Efficacy
In vitro tests demonstrated that a derivative similar to the compound exhibited complete inhibition of bacterial growth within 8 hours against S. aureus and E. coli. This suggests that modifications in the structure can enhance antibacterial properties significantly .
Case Study 2: Anticancer Properties
A study focusing on the synthesis of various oxadiazole derivatives revealed that specific substitutions led to enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies . The structure of This compound aligns with these findings, indicating potential for further development as an anticancer agent.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-18-9-5-8-16(12-18)22-21(27)23-17-10-11-26(13-17)14-19-24-20(29-25-19)15-6-3-2-4-7-15/h2-9,12,17H,10-11,13-14H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVBPFDDGMIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.